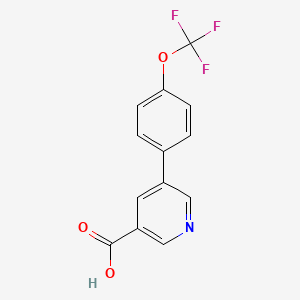

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 8.90 (s, 1H, H-2) , δ 8.19 (s, 1H, H-4) , and δ 9.08 (s, 1H, H-6) confirm the pyridine ring protons. The para-substituted phenyl group resonates at δ 7.25–8.06 (m, 4H) .

- ¹³C NMR (125 MHz, DMSO-d₆): Peaks at δ 165.3 (COOH) , δ 149.4 (C-OCF₃) , and δ 120.4 (q, ¹JCF = 257.7 Hz, CF₃) highlight the carboxylic acid and trifluoromethoxy groups.

- ¹⁹F NMR (470 MHz, DMSO-d₆): A singlet at δ -58.38 confirms the trifluoromethoxy group’s presence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 283.10 [M+H]⁺ , with fragmentation patterns consistent with loss of CO₂ (Δm/z = -44) and trifluoromethoxy groups (Δm/z = -85).

Comparative Structural Analysis with Substituted Nicotinic Acid Derivatives

The trifluoromethoxy group in this compound confers distinct advantages over other substituents:

Table 2: Structural and electronic comparisons with nicotinic acid derivatives

The –OCF₃ group’s lipophilicity (logP = 3.46) surpasses both –OCH₃ and –CF₃, enhancing membrane permeability in biological systems. Its moderate electron-withdrawing effect (pKa = 3.84) stabilizes the deprotonated carboxylate form, favoring interactions with metal ions in catalytic applications. Unlike chlorine or bromine substituents, the trifluoromethoxy group resists hydrolysis under acidic conditions, making it suitable for stable intermediates in cross-coupling reactions.

In contrast to 5-fluoronicotinic acid , which exhibits planar geometry, the steric bulk of –OCF₃ introduces torsional strain, reducing π-π stacking interactions but improving solubility in nonpolar solvents. These structural nuances underscore its utility in designing bioactive molecules with tailored pharmacokinetic properties.

Propriétés

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGFIIFSNCNIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646969 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898796-62-8 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Ethyl Trifluoroacetate and Fluoroacetate Condensation

A seminal approach involves the condensation of ethyl trifluoroacetate and ethyl fluoroacetate to generate a tetrafluoroacetoacetate intermediate (Scheme 1). This intermediate undergoes cyclization with 2-cyanoacetamide in ethanol under basic conditions (e.g., piperidine), yielding a substituted pyridine-3-carbonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved via treatment with 85% phosphoric acid, affording the nicotinic acid derivative.

Key Reaction Parameters:

This method excels in regioselectivity but requires careful control of reaction conditions to avoid over-fluorination or ring-opening side reactions.

Trifluoroacetyl Chloride and Vinyl Ether Acylation

An alternative route leverages trifluoroacetyl chloride and vinyl ethyl ether to synthesize 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which is subsequently cyclized with 3-aminoacrylonitrile (Scheme 2). The resulting 4-trifluoromethyl nicotinonitrile undergoes alkaline hydrolysis (e.g., NaOH) to yield the carboxylic acid. While originally designed for 4-trifluoromethyl analogs, this strategy can be adapted for trifluoromethoxy groups by substituting the starting acyl chloride.

Optimization Insights:

- Catalyst: Sodium hydroxide (3 equiv) for hydrolysis

- Reaction Time: 5–10 hours at 60–100°C

- Limitations: Low yields (~40%) during chlorination steps and sensitivity to reducing conditions

Direct introduction of the trifluoromethoxy group into preformed nicotinic acids remains underexplored due to the inertness of the phenyl ring. However, Balz-Schiemann fluorination offers a niche pathway.

Diazotization and Fluorodenitration

Starting from 3-nitro-5-(4-aminophenyl)nicotinic acid, diazotization with NaNO₂/HCl followed by treatment with HF-pyridine generates the trifluoromethoxy group via a Balz-Schiemann reaction. Despite historical use, this method suffers from low yields (<30%) and hazardous reagent handling.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

| Method | Yield (%) | Scalability | Key Limitations |

|---|---|---|---|

| Condensation | 40–65 | High | Multi-step, side reactions |

| Suzuki-Miyaura Coupling | 70–78 | Moderate | Palladium residue removal |

| Direct Fluorination | <30 | Low | Hazardous reagents, low yield |

Industrial and Environmental Considerations

The condensation route described in emphasizes industrial applicability, utilizing inexpensive catalysts (e.g., triethylamine) and avoiding anhydrous conditions. In contrast, cross-coupling methods, while efficient, require costly palladium catalysts and generate metal waste. Recent advances in flow chemistry and heterogeneous catalysis may mitigate these issues, enabling kilogram-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Applications De Recherche Scientifique

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Density : 1.409 ± 0.06 g/cm³ (predicted)

- Boiling Point : 403.9 ± 45.0 °C (predicted)

- pKa : 2.04 ± 0.10 (predicted), indicative of moderate acidity due to the carboxylic acid group .

- Purity : High-performance liquid chromatography (HPLC) purity ≥95% in pharmaceutical-grade samples .

Applications :

This compound is a key intermediate in synthesizing bioactive molecules, particularly nicotinic α7 receptor agonists for neurological disorders like Alzheimer’s disease .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Notes:

- Trifluoromethoxy (CF₃O) vs. Trifluoromethyl (CF₃) : The CF₃O group enhances lipophilicity and metabolic stability compared to CF₃, making the former more suitable for blood-brain barrier penetration in neurological drugs .

- Sulfonyl (SO₂Me) : Stronger electron-withdrawing effect lowers pKa, increasing solubility but reducing membrane permeability .

Key SAR Insights :

- Fluorine Substitution : 2-Fluorophenyl derivatives (e.g., CAS 705961-96-2) exhibit enhanced anti-inflammatory activity due to improved target binding .

- Methoxy vs. Carboxylic Acid : Methoxy groups at the pyridine 2-position (e.g., CAS 1261907-11-2) reduce acidity but increase selectivity for COX-2 over COX-1 .

Challenges :

- Trifluoromethoxy Group : Requires specialized reagents (e.g., trifluoromethyl hypofluorite) for introduction, increasing synthesis complexity .

Activité Biologique

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group attached to a phenyl ring and a nicotinic acid moiety. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

Molecular Formula: CHFNO

Molecular Weight: 251.17 g/mol

Melting Point: 148 – 149 °C

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethoxy group enhances binding affinity, leading to modulation of neurotransmitter release and potential neuroprotective effects.

- Receptor Interaction: The compound selectively binds to nAChRs, influencing synaptic transmission.

- Pathways Modulated: Involvement in pathways related to inflammation, apoptosis, and cell proliferation has been observed.

Pharmacological Effects

- Anti-inflammatory Activity: Studies have indicated that compounds with trifluoromethoxy substitutions can exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects: The modulation of nAChRs suggests potential neuroprotective roles in neurodegenerative diseases.

Case Studies

-

Study on Neuroprotection:

- Objective: To evaluate the neuroprotective effects of this compound in models of oxidative stress.

- Findings: The compound significantly reduced neuronal cell death and oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

-

Anti-cancer Properties:

- Objective: Investigate the effects on cancer cell lines.

- Results: The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Neuroprotection | Reduced oxidative stress | |

| Cytotoxicity | Effective against cancer cell lines |

Research Findings

Recent studies have highlighted the significance of the trifluoromethoxy group in enhancing the biological activity of nicotinic acid derivatives:

- Structure-Activity Relationship (SAR): The presence of the trifluoromethoxy group has been shown to increase potency compared to non-fluorinated analogs by improving binding affinity to nAChRs .

- Synthesis and Characterization: Various synthetic routes have been developed for obtaining this compound, including methods that ensure high yield and purity .

Q & A

Q. What synthetic strategies are recommended for preparing 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid?

Methodological Answer: The synthesis typically involves coupling a trifluoromethoxy-substituted aryl halide with a nicotinic acid precursor. A plausible route includes:

Suzuki-Miyaura Coupling : React 4-(trifluoromethoxy)phenylboronic acid (CAS 139301-27-2) with a brominated nicotinic acid derivative under palladium catalysis .

Post-Functionalization : Introduce the trifluoromethoxy group via nucleophilic substitution on a pre-synthesized 5-(4-hydroxyphenyl)nicotinic acid intermediate using trifluoromethylating agents (e.g., Togni’s reagent) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in DMSO/water mixtures to isolate high-purity product (>95%) .

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

- Optimize palladium catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) to minimize byproducts.

Q. What spectroscopic and analytical techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Dissolve in deuterated DMSO. Expect aromatic proton signals at δ 7.5–8.5 ppm and a carboxylic acid proton at δ ~13 ppm (broad). The trifluoromethoxy group (CF₃O) shows a distinctive ¹⁹F NMR signal at δ -58 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode; theoretical exact mass = 287.06 g/mol (C₁₃H₈F₃NO₃). Confirm isotopic patterns for fluorine .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and CF₃O vibrations (~1250 cm⁻¹) .

Validation : Cross-reference with X-ray crystallography (if single crystals are obtained via slow evaporation in DMF) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

Q. Handling Precautions :

- Use PPE (gloves, goggles) due to potential skin/eye irritation risks .

- Avoid contact with oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

Methodological Answer: As a tridentate ligand, it coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous MOFs:

Synthesis Protocol :

- Mix this compound (1 mmol) with Zn(NO₃)₂·6H₂O (1 mmol) in DMF (10 mL).

- Heat at 85°C for 24 hr under solvothermal conditions .

Characterization :

Q. Applications :

Q. What challenges arise in analyzing trifluoromethoxy groups via NMR, and how can they be mitigated?

Methodological Answer:

- Challenge : The CF₃O group causes signal splitting due to ¹⁹F-¹H coupling, complicating aromatic proton assignments .

- Solutions :

- Use ¹⁹F-decoupled NMR to simplify spectra.

- Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian09/B3LYP/6-311++G**) .

- Employ heteronuclear 2D experiments (HSQC, HMBC) to resolve coupling patterns .

Q. Are there reported contradictions in the reactivity or pharmacological activity of similar trifluoromethoxy-substituted compounds?

Methodological Answer:

- Reactivity Contradictions :

- Pharmacological Data :

- Derivatives like Tiplaxtinin (PAI-1 inhibitor) show potent bioactivity, but structure-activity relationships (SARs) for the trifluoromethoxy group remain understudied .

- Recommendation : Conduct in vitro assays (e.g., enzyme inhibition) with systematic substitution analogs to isolate CF₃O contributions .

Q. What methodologies are recommended for resolving synthetic byproducts or impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.